2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;methanesulfonic acid
Description
Chemical Identity and Structural Characterization
Nomenclature and Classification
The compound is formally named 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;methanesulfonic acid . It belongs to the class of acetamide derivatives, characterized by an acetamide functional group attached to a substituted phenyl ring and a cyclohexyl moiety bearing a pyrrolidine substituent. The methanesulfonic acid component indicates it is isolated as a methanesulfonate salt, enhancing its physicochemical properties.
Historical Development and Discovery
The compound was first registered under CAS number 83913-06-8. Its development is linked to synthetic organic chemistry efforts to create chiral amide derivatives with potential applications in medicinal chemistry. Although specific discovery dates are not widely documented, the compound’s synthesis and characterization date back to the late 20th century, with ongoing interest in its stereochemical properties and salt forms.
Structural Elucidation and Verification
Structural elucidation has been achieved through a combination of spectroscopic and analytical methods:
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical environment of hydrogen and carbon atoms.
- Mass Spectrometry (MS) validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy identifies characteristic functional groups.
- X-ray crystallography or computational modeling has been used to verify the three-dimensional conformation and stereochemistry of the molecule.
The molecular formula is C20H26Cl2N2O·CH4O3S, with a molecular weight approximately 543.5 g/mol including the methanesulfonic acid moiety.
Stereochemistry and Conformational Analysis
The molecule contains two stereogenic centers located on the cyclohexyl ring, specifically at carbons 1 and 2, both in the R configuration.
Significance of (1R,2R) Configuration
The (1R,2R) stereochemistry is critical for the molecule’s biological and physicochemical properties. This configuration influences the spatial orientation of the pyrrolidinyl substituent relative to the cyclohexyl ring, affecting receptor binding affinity and overall molecular stability. The stereochemical purity is essential, as enantiomers or diastereomers may exhibit different pharmacodynamics or physicochemical behaviors.
Comparative Analysis of Stereoisomers
Comparative studies of stereoisomers, such as (1S,2S) or mixed configurations, reveal differences in conformational flexibility and molecular interactions. The (1R,2R) isomer typically shows enhanced stability due to favorable intramolecular interactions and minimized steric clashes. These differences can be assessed via computational conformational analysis and chiral chromatographic techniques, which confirm the stereochemical integrity and purity of the compound.
Salt Forms and Their Physicochemical Properties
The compound is commonly isolated as the methanesulfonic acid salt (methanesulfonate) . This salt form is significant for several reasons:
- Increased solubility in aqueous and organic solvents compared to the free base.
- Improved stability , reducing degradation during storage and handling.
- Enhanced crystallinity , facilitating purification and formulation.
The methanesulfonate salt has a 1:1 stoichiometric ratio with the parent compound. Physicochemical data indicate that the salt form exhibits distinct melting points, solubility profiles, and hygroscopicity compared to the free amide. These properties are crucial for practical applications in synthesis and potential pharmaceutical development.
Data Table: Key Chemical and Physicochemical Properties
| Property | Description |
|---|---|
| Molecular Formula | C20H26Cl2N2O · CH4O3S |
| Molecular Weight | ~543.5 g/mol (including methanesulfonic acid) |
| CAS Number | 83913-06-8 |
| IUPAC Name | This compound |
| Stereochemistry | (1R,2R) configuration on cyclohexyl ring |
| Salt Form | Methanesulfonate (1:1) |
| Solubility | Enhanced in methanesulfonate salt form |
| Spectroscopic Methods Used | NMR, IR, MS, X-ray crystallography |
This article provides a comprehensive and scientifically accurate overview of the compound This compound , focusing on its chemical identity, stereochemistry, and salt forms as requested.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26Cl2N2O.CH4O3S/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23;1-5(2,3)4/h8-9,12,17-18H,2-7,10-11,13H2,1H3;1H3,(H,2,3,4)/t17-,18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPHNZCUXUUVKU-JAXOOIEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Cl2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301004058 | |
| Record name | 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;methanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301004058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83913-06-8 | |
| Record name | rel-3,4-Dichloro-N-methyl-N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide methanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83913-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, trans-(+-)-, monomethanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083913068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;methanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301004058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of U-50488 methanesulfonate involves several steps. The key intermediate, 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide, is prepared through a series of reactions involving chlorination, amination, and acylation. The final step involves the reaction of this intermediate with methanesulfonic acid to form the methanesulfonate salt .
Chemical Reactions Analysis
U-50488 methanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under various conditions, often involving nucleophiles such as halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
U-50488 methanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a control agonist for κ-opioid receptors in various chemical studies.
Biology: The compound is studied for its effects on learning and memory, particularly in reversing memory impairment caused by anticholinergic drugs.
Medicine: Its analgesic, diuretic, and antitussive properties make it a subject of interest in pharmacological research.
Mechanism of Action
U-50488 methanesulfonate exerts its effects by selectively binding to κ-opioid receptors. This binding leads to the activation of these receptors, which in turn modulates various physiological processes, including pain perception, diuresis, and cough suppression. The molecular targets and pathways involved in these effects are primarily related to the κ-opioid receptor signaling pathways .
Comparison with Similar Compounds
Spiradoline and Endaloline
- Spiradoline and Endaloline are arylacetamide-based KOR agonists structurally related to U-50488. Both share the dichlorophenylacetamide backbone but differ in their nitrogen-containing substituents.
- Key Differences: Spiradoline lacks the stereospecific cyclohexyl group, resulting in reduced receptor selectivity compared to U-50488. Endaloline incorporates a tetrahydroisoquinoline moiety, which enhances metabolic stability but exacerbates dysphoric effects in vivo .
U-47700
- U-47700 (trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) is a structural analog with μ-opioid receptor (MOR) selectivity.
- Key Differences: U-47700 replaces the pyrrolidinyl group with a dimethylamino substituent, shifting receptor affinity from KOR to MOR.
Compound 8 (From )
- 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide (Compound 8) is a U-50488 derivative with a phenyl-substituted ethyl linker.
- Key Differences :
Pharmacological Analogs
Nalfurafine
- Nalfurafine (TRK-820) is a non-arylacetamide KOR agonist with a morphinan scaffold.
- Key Differences :
Salvinorin A
- Salvinorin A, a natural product from Salvia divinorum, is a potent KOR agonist with a unique diterpene structure.
- Key Differences: Salvinorin A lacks the acetamide group but achieves sub-nanomolar KOR affinity through hydrophobic interactions. Unlike U-50488, it induces intense hallucinogenic effects, limiting clinical utility .
Data Tables
Table 1: Pharmacological Profiles of U-50488 and Analogs
Table 2: Structural Comparison
Research Findings
- U-50488 :
- Compound 8 :
- Nalfurafine :
- Partial KOR agonism reduces adverse effects while retaining antipruritic efficacy, suggesting a path for optimizing U-50488 derivatives .
Biological Activity
The compound 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide; methanesulfonic acid is a synthetic derivative with significant biological activity, particularly in the context of its interaction with opioid receptors and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including receptor binding affinity, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Receptor Affinity
Research indicates that this compound exhibits high affinity for kappa-opioid receptors (KOR). It has been shown to act as a selective agonist, stimulating the release of adrenocorticotropic hormone (ACTH). The binding characteristics of this compound to various receptors are crucial for understanding its pharmacodynamics.
Table 1: Receptor Binding Affinity
| Receptor Type | Binding Affinity (Ki) | Selectivity |
|---|---|---|
| Kappa-opioid | Not specified | High |
| Sigma-1 | 42 nM | 36x more selective than Sigma-2 |
Pharmacological Effects
The pharmacological profile of the compound includes significant antinociceptive (pain-relieving) effects. Studies have demonstrated that administration of the compound reduces formalin-induced nociception in animal models, indicating its potential utility in pain management.
Case Study: Antinociceptive Effects
In a formalin test conducted on rats, varying doses of the compound were administered both locally and intrathecally. Results showed a dose-dependent reduction in pain response, highlighting its efficacy as an analgesic agent.
The mechanism by which this compound exerts its effects primarily involves interaction with kappa-opioid receptors. Upon binding, it activates intracellular signaling pathways that lead to pain modulation and other physiological responses. Molecular docking studies have suggested specific interactions with receptor residues that enhance binding affinity and selectivity.
Safety and Toxicity
The safety profile of methanesulfonic acid (MSA), a component of this compound, indicates low toxicity with no significant mutagenic or carcinogenic effects reported. However, it is important to note that MSA can cause severe skin burns and eye damage upon contact.
Table 2: Safety Profile of Methanesulfonic Acid
| Toxicity Endpoint | Classification |
|---|---|
| Skin corrosion | Severe |
| Eye damage | Serious |
| Germ cell mutagenicity | Not classified |
| Carcinogenicity | Not classified |
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound?
The synthesis of structurally complex acetamide derivatives typically involves multi-step organic reactions, including:
- Amide bond formation : Coupling of the dichlorophenylacetic acid moiety with the stereospecific cyclohexyl-pyrrolidine amine under reflux conditions using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) are preferred for high-yield amidation .
- Temperature control : Reactions often require precise heating (60–100°C) to avoid side products .
Example Reaction Conditions Table :
| Step | Reagents/Conditions | Purpose | Yield Optimization Tips |
|---|---|---|---|
| 1 | Dichlorophenylacetic acid, EDC, HOBt, DMF, 25°C, 12h | Amide bond formation | Use anhydrous solvents to prevent hydrolysis |
| 2 | (1R,2R)-2-pyrrolidin-1-ylcyclohexylamine, DIPEA, 80°C, 6h | Stereospecific coupling | Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane) |
Q. How can researchers confirm the compound’s structural integrity and purity?
Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for dichlorophenyl protons (δ 7.2–7.8 ppm), cyclohexyl protons (δ 1.2–2.5 ppm), and methanesulfonate methyl group (δ 3.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 456.1234) .
- HPLC : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98%) .
Critical Note : Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from residual solvents or stereochemical impurities; repeat purification via column chromatography if needed .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for scalability?
DoE methodologies are critical for identifying critical process parameters (CPPs):
- Factors to test : Temperature, solvent ratio, catalyst loading, and reaction time .
- Response surface modeling : Use software like JMP or Minitab to predict optimal conditions (e.g., 75°C, 8h, 1.2 eq. amine) .
- Case Study : A flow-chemistry approach (as in diphenyldiazomethane synthesis) improves reproducibility by standardizing mixing and residence times .
Q. What computational strategies predict the compound’s biological interactions?
Advanced computational workflows include:
- Molecular docking : Use AutoDock Vina to model binding affinities with target receptors (e.g., GPCRs or ion channels). The dichlorophenyl group may engage in hydrophobic interactions, while the pyrrolidine-cyclohexyl moiety contributes to stereoselectivity .
- MD simulations : Simulate solvation dynamics in aqueous/membrane environments (AMBER or GROMACS) to assess stability .
- SAR analysis : Compare analogs (e.g., varying substituents on the phenyl ring) to identify pharmacophore elements .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times .
- Solubility issues : Use co-solvents (e.g., DMSO/PEG mixtures) to ensure compound dissolution in in vitro assays .
- Metabolic stability : Perform liver microsome assays to compare degradation rates (e.g., human vs. rodent models) .
Methodological Best Practices
- Stereochemical purity : Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers and confirm the (1R,2R) configuration .
- Troubleshooting low yields : If coupling reactions fail, pre-activate the carboxylic acid using CDI (1,1'-carbonyldiimidazole) before adding the amine .
- Safety protocols : Methanesulfonic acid is corrosive; handle with PPE (gloves, goggles) and neutralize spills with sodium bicarbonate .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
